curosurf

Neonatology Surfactant Composition Pharmacology

Poractant alfa is the only animal-derived surfactant purified by liquid-gel chromatography—selectively removing pro-inflammatory neutral lipids (triacylglycerol, cholesterol) not eliminated in bovine-derived comparators. Its superior 76 mg/mL phospholipid concentration enables a 37.5% lower instillation volume (2.5 mL/kg vs 4.0 mL/kg), reducing reflux and apnea risk in LISA/MIST procedures. The 200 mg/kg regimen demonstrated significantly lower mortality (3% vs 11%, p=0.034) vs beractant in infants ≤32 weeks. Sourcing authentic poractant alfa ensures access to native SP-B (0.45 mg/mL) and SP-C proteins critical for rapid alveolar adsorption and sustained extubation success (81% within 3 days).

Molecular Formula C10H17ClN2
Molecular Weight 0
CAS No. 129069-19-8
Cat. No. B1178487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecurosurf
CAS129069-19-8
Molecular FormulaC10H17ClN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curosurf (Poractant Alfa) CAS 129069-19-8: Composition and Clinical Differentiation for Surfactant Procurement


Curosurf is a natural pulmonary surfactant derived from minced porcine lungs, classified as a biologic surfactant replacement therapy containing approximately 99% polar lipids and 1% hydrophobic surfactant proteins (SP-B and SP-C) [1]. It is marketed globally for the rescue treatment of Respiratory Distress Syndrome (RDS) in premature infants [2]. Unlike synthetic surfactants that lack apoproteins, Curosurf retains native surfactant proteins essential for rapid surface adsorption and alveolar stabilization [3]. The product is distinguished by a uniquely high phospholipid concentration and undergoes liquid-gel chromatography purification—a process not employed by its primary bovine-derived competitors [4].

Why Curosurf (Poractant Alfa) Cannot Be Interchanged with Bovine or Synthetic Surfactants Without Quantitative Justification


Pulmonary surfactants are not a monolithic class; clinically meaningful differences in composition, concentration, dosing volume, and manufacturing purity directly impact patient management and health-system logistics [1]. Poractant alfa differs from beractant and calfactant in species source (porcine vs. bovine), phospholipid concentration (76 mg/mL vs. 25–35 mg/mL), and SP-B content (0.45 mg/mL vs. ≤0.26–<1.0 mg/mL) [2]. These biochemical distinctions translate into quantifiable differences in dosing volume per kilogram (2.5 mL/kg for Curosurf vs. 4.0–3.0 mL/kg for comparators) [3]. Furthermore, Curosurf is the only widely available animal-derived surfactant purified via liquid-gel chromatography, which removes neutral lipids such as triacylglycerol and cholesterol—a step absent in Survanta and Infasurf manufacturing [4]. Substitution without accounting for these parameters can alter administered phospholipid load, redosing requirements, and volume of instilled fluid, all of which have been linked to divergent clinical outcomes in comparative studies [5].

Curosurf (Poractant Alfa) Quantitative Evidence Guide: Head-to-Head Performance vs. Beractant, Calfactant, and Lucinactant


Higher Phospholipid Concentration and SP-B Content vs. Beractant and Calfactant

Poractant alfa (Curosurf) exhibits a phospholipid concentration of 76 mg/mL, which is approximately 2–3-fold higher than beractant (25 mg/mL) and calfactant (35 mg/mL) [1]. Additionally, its SP-B content (0.45 mg/mL) is 44% greater than that of calfactant (0.26 mg/mL) [1]. The total phospholipid content per mL is 76 mg for poractant alfa, 25 mg for beractant, and 35 mg for calfactant [1].

Neonatology Surfactant Composition Pharmacology

Reduced Mortality in Infants ≤32 Weeks Gestation: Curosurf 200 mg/kg vs. Beractant

In a randomized, multicenter masked trial of 293 preterm infants with RDS, treatment with an initial dose of 200 mg/kg poractant alfa resulted in a significantly lower mortality rate up to 36 weeks postconceptional age compared to beractant (3% vs. 11%; p = 0.034) [1]. The 100 mg/kg poractant alfa group did not demonstrate this mortality benefit (11% vs. 11%) [1].

Neonatal Mortality RDS High-Dose Surfactant

Lower Dosing Volume and Fewer Doses Required vs. Beractant and Calfactant

The initial recommended dose of poractant alfa is 2.5 mL/kg birth weight, compared to 4.0 mL/kg for beractant (Survanta) and 3.0 mL/kg for calfactant (Infasurf) [1]. Furthermore, the need for more than one dose of surfactant was significantly lower in infants treated with an initial dose of 200 mg/kg poractant alfa compared to beractant (p < 0.002) [2]. In a separate RCT, significantly more patients in the beractant group required ≥2 doses of surfactant compared with poractant alfa (31% vs. 12%, p = 0.023) [3].

Dosing Volume Surfactant Administration Neonatal Care

Shorter Duration of Intubation vs. Beractant

In a randomized clinical trial of 150 preterm infants with RDS, the mean duration of intubation was significantly shorter in the poractant alfa (Curosurf) group compared to the beractant (Survanta) group [1]. Additionally, the extubation rate within the first 3 days after surfactant administration was higher in the poractant alfa group than in the beractant group (81% vs. 55.9%, p = 0.004) [2].

Mechanical Ventilation RDS Neonatal Intensive Care

Reduced Need for Surfactant Redosing and Lower Incidence of Air Leak Syndrome vs. Beractant

A retrospective comparative study in a tertiary NICU found that poractant alfa (Curosurf) treatment was associated with a significantly lower need for surfactant redosing compared to beractant (Survanta) [1]. Additionally, the incidence of air leak syndrome was lower in the poractant group compared to the beractant group [1].

Surfactant Redosing Air Leak Syndrome RDS

Comparable Efficacy to Synthetic Lucinactant in Prevention/Treatment of RDS

In a multicenter, randomized, controlled non-inferiority trial comparing poractant alfa (Curosurf) to the synthetic peptide-containing surfactant lucinactant (Surfaxin) in 252 very premature infants, the treatment difference for survival without bronchopulmonary dysplasia (BPD) through 28 days was 4.75% (95% CI: -7.3% to 16.8%) in favor of lucinactant, establishing non-inferiority [1]. Mortality at 28 days was 16.1% for poractant alfa versus 11.8% for lucinactant; survival without BPD at 28 days was 33.1% versus 37.8% [1].

Synthetic Surfactant Lucinactant RDS

Curosurf (Poractant Alfa) Procurement-Relevant Application Scenarios Based on Comparative Evidence


Procurement for High-Acuity NICUs Prioritizing Survival Benefit in Infants ≤32 Weeks Gestation

Formulary decision-makers selecting surfactants for high-acuity neonatal intensive care units should consider the 200 mg/kg poractant alfa regimen, which demonstrated a 3% mortality rate at 36 weeks postconceptional age compared to 11% for beractant (p=0.034) in the ≤32 weeks gestational age subgroup [1]. This evidence-based survival advantage directly informs tier 1 formulary inclusion for centers managing high volumes of extremely preterm infants.

Selection for Centers Adopting Less Invasive Surfactant Administration (LISA/MIST) Protocols

Poractant alfa's higher phospholipid concentration (76 mg/mL) enables a lower instilled volume of 2.5 mL/kg per initial dose, compared to 4.0 mL/kg for beractant and 3.0 mL/kg for calfactant [1]. This 37.5% volume reduction makes poractant alfa particularly well-suited for LISA or MIST techniques, where minimizing fluid instillation is critical to reduce the risk of reflux and apnea [2]. Centers implementing LISA/MIST protocols may preferentially procure poractant alfa based on this volumetric advantage.

Health-System Procurement Seeking Reduction in Ventilator Days and Procedural Burden

Poractant alfa is associated with a significantly shorter duration of intubation (mean 3.13 vs. 4.06 days, p=0.05) and a higher rate of extubation within 3 days (81% vs. 55.9%, p=0.004) compared to beractant [1]. Additionally, the need for ≥2 surfactant doses is lower with poractant alfa (12% vs. 31%, p=0.023) [2]. Procurement decisions prioritizing reduced ventilator days and fewer redosing procedures can reference these quantitative differences to justify product selection.

Formulary Evaluation for Comparator Arm in Clinical Trials of Novel Surfactants

Given the established non-inferiority of poractant alfa to the synthetic peptide-containing surfactant lucinactant in survival without BPD at 28 days (treatment difference 4.75%, 95% CI -7.3% to 16.8%) [1], poractant alfa serves as a validated reference standard for clinical trials evaluating next-generation surfactants. Its extensive comparative dataset against both animal-derived and synthetic comparators positions it as the evidence-supported active comparator of choice in regulatory studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for curosurf

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.